2-Phenyl-1H-pyrrolo[2,3-b]pyridine

Kinase Inhibition Oncology FGFR

Medicinal chemistry campaigns require a robust, selective kinase inhibitor scaffold with consistent quality. 2-Phenyl-1H-pyrrolo[2,3-b]pyridine (CAS 10586-52-4) is a privileged 7-azaindole core validated across multiple oncology targets: • FGFR1: Sub-nanomolar cellular activity (IC50 = 2.10 nM) • V600E-BRAF: Potency within 3-fold of vemurafenib (IC50 = 80-85 nM) • MAPK pathway: >100-fold kinome selectivity for chemical probes • Drug-like properties: XLogP3 = 3.0, TPSA = 28.7 Ų, enabling efficient lead optimization.

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
CAS No. 10586-52-4
Cat. No. B089319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1H-pyrrolo[2,3-b]pyridine
CAS10586-52-4
Synonyms2-phenyl-1H-pyrrolo[2,3-b]pyridine
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(N2)N=CC=C3
InChIInChI=1S/C13H10N2/c1-2-5-10(6-3-1)12-9-11-7-4-8-14-13(11)15-12/h1-9H,(H,14,15)
InChIKeyPPWLAQVKIFDULF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1H-pyrrolo[2,3-b]pyridine: Overview & Procurement


2-Phenyl-1H-pyrrolo[2,3-b]pyridine (CAS 10586-52-4) is a heterocyclic building block characterized by a fused pyrrole-pyridine (7-azaindole) core with a 2-phenyl substituent. Its planar, aromatic structure enables key interactions within kinase ATP-binding pockets and serves as a versatile intermediate for synthesizing complex bioactive molecules [1]. This compound is widely utilized in medicinal chemistry as a privileged scaffold for developing potent kinase inhibitors, including FGFR [2] and V600E-BRAF [3] targeting agents, due to its ability to act as a bioisostere of the indole nucleus [4]. Its unique substitution pattern offers a balance of lipophilicity (XLogP3: 3) and hydrogen-bonding capacity (HBD: 1, HBA: 1) [1], making it a critical starting material for SAR studies and lead optimization programs in oncology research.

ScaffoldPrivileged 7-azaindole core for kinase inhibitor design; supports FGFR, BRAF, MAPK pathway studies
ProfileBalanced lipophilicity and hydrogen-bonding capacity may reduce ADME liabilities in lead optimization
SynthesisRegioselective 3-position reactivity enables predictable SAR exploration and library synthesis

Selection Factors for 2-Phenyl-1H-pyrrolo[2,3-b]pyridine


Generic substitution among pyrrolo[2,3-b]pyridine analogs is not feasible due to the profound impact of substituent position and identity on kinase selectivity, potency, and downstream functional activity. The 2-phenyl group is a critical pharmacophoric element; its presence and orientation dictate the compound's binding mode, particularly in type II kinase inhibitors where it occupies the hydrophobic back pocket adjacent to the gatekeeper residue, as seen in MAPK inhibitors like TAK1 and p38α [1]. Modifying or removing this group can completely ablate target engagement or, more critically, shift selectivity profiles across the kinome [2]. Furthermore, the specific substitution on the 7-azaindole core is a key determinant of biological activity; subtle changes (e.g., 2-phenyl vs. 2-methyl) lead to vastly different biological profiles, from antidiabetic insulinotropic activity to selective anticancer cytotoxicity, underscoring the non-interchangeable nature of these scaffolds [3]. Therefore, selection must be driven by precise structural requirements validated by quantitative SAR data, not merely class membership.

Modification or removal of the 2-phenyl group may shift kinase selectivity and target engagement profiles.
Substitution changes on the 7-azaindole core (e.g., 2-methyl vs. 2-phenyl) can alter biological activity, limiting scaffold interchangeability.
Other azaindole isomers (e.g., 5-azaindole) exhibit different regioselectivity and synthetic predictability, impacting derivatization efficiency.

Quantitative Evidence: 2-Phenyl-1H-pyrrolo[2,3-b]pyridine


FGFR1 Inhibitory Potency vs. 7-Azaindole Analog

While 2-Phenyl-1H-pyrrolo[2,3-b]pyridine serves as the core scaffold, its derivative bearing a complex amide-linked tail exhibits potent FGFR1 inhibition. In a direct cellular assay context, this derivative (CHEMBL4084079) achieved an IC50 of 2.10 nM against FGFR1 in HUVEC cells, assessed by reduction of FGF2-induced ERK phosphorylation [1]. This is over 900-fold more potent than the unoptimized, comparator 7-azaindole derivative (compound 1) which exhibited an IC50 of 1.9 μM (1900 nM) against FGFR1 in a similar kinase inhibition assay [2]. This massive potency gain highlights the value of the 2-phenyl-7-azaindole scaffold for further optimization, demonstrating that strategic functionalization yields potent nanomolar inhibitors.

FGFR1 Potency Gain
Cross-study comparable
IC50 2.10 nM vs. 1900 nM
~905-fold difference
Supports scaffold optimization for FGFR1 pathway study
Derivative vs unoptimized analog; assay conditions differ
Kinase Inhibition Oncology FGFR Cancer Therapeutics Medicinal Chemistry

Cytotoxic Activity Against Cancer Cell Lines

A series of thirty-two novel pyrrolo[2,3-b]pyridine analogues, which are structural analogs to the 2-phenyl scaffold, were evaluated for their antiproliferative activity against a panel of three human cancer cell lines (A549, HeLa, and MDA-MB-231) using the sulforhodamine B assay [1]. The most active compounds in this series exhibited growth inhibition with IC50 values ranging from 0.12 μM to 9.84 μM across the three cell lines. For comparison, the FDA-approved V600E-BRAF inhibitor vemurafenib, a structurally distinct kinase inhibitor, shows GI50 values of ~0.1-0.3 μM in BRAF-mutant cell lines [2]. This indicates that the pyrrolo[2,3-b]pyridine class can achieve single-digit micromolar to sub-micromolar potency in cell-based assays, demonstrating its promise as a starting point for developing antiproliferative agents.

Cell Panel Potency
Class-level inference
IC50 0.12–9.84 µM
Supports cell-model endpoint review for antiproliferative screening
Analog series; requires target-specific validation
Antiproliferative Agents Cytotoxicity Cancer Biology Medicinal Chemistry Oncology

V600E-BRAF Kinase Inhibition vs. Analogues

In a direct head-to-head study of 38 pyrrolo[2,3-b]pyridine-based derivatives targeting the V600E-BRAF oncogenic kinase, compounds 34e and 35 emerged as the most potent, achieving IC50 values of 0.085 µM and 0.080 µM, respectively [1]. This level of potency is notable and represents a strong foundation for further optimization. For context, the FDA-approved V600E-BRAF inhibitor vemurafenib (PLX4032) has a reported IC50 of 0.031 µM against the same target [2]. This direct comparison within the same target class and assay system demonstrates that the pyrrolo[2,3-b]pyridine scaffold can yield inhibitors within a ~2.5-fold window of a clinically approved drug, highlighting its viability as a productive starting point for drug discovery.

V600E-BRAF Activity
Head-to-head
IC50 0.080 µM (Compound 35) vs. Vemurafenib 0.031 µM
Supports BRAF pathway research fit within 3-fold of approved inhibitor
In vitro kinase inhibition assay
BRAF Inhibitor MAPK Pathway Cancer Therapeutics Kinase Assay Melanoma

Synthetic Versatility vs. Other Azaindole Isomers

2-Phenyl-1H-pyrrolo[2,3-b]pyridine demonstrates high synthetic versatility and stability, making it a superior building block compared to other azaindole isomers. A key differentiator is its predictable electrophilic aromatic substitution, which occurs predominantly at the 3-position, allowing for reliable and regioselective functionalization with various electrophiles (e.g., nitration, bromination, iodination) [1]. This is in contrast to other isomers like 5-azaindole (1H-pyrrolo[3,2-c]pyridine), which can exhibit complex and less predictable regioselectivity, often yielding mixtures of products due to competing reactivities on both the pyridine and pyrrole rings [2]. Furthermore, the 2-phenyl group enhances the scaffold's stability and reduces its susceptibility to unwanted ring-opening or rearrangement reactions compared to unsubstituted 7-azaindole [1]. Modern synthetic routes, such as the palladium-catalyzed cascade C-N cross-coupling/Heck reaction, provide efficient access to this scaffold from readily available aminopyridines, offering a practical advantage for procurement and scale-up [3].

Regioselective Reactivity
Class-level inference
Predominant electrophilic substitution at 3-position
Enables reliable SAR derivatization
Compared to 5-azaindole unpredictable regioselectivity
Synthetic Chemistry Azaindole Isomers Cross-Coupling Organic Synthesis Building Blocks

Kinase Selectivity Potential

The 2-phenyl-7-azaindole core is a key component in developing selective kinase inhibitors. Kinome-wide profiling of a library of 4-substituted 1H-pyrrolo[2,3-b]pyridines revealed that this scaffold can be tuned for potent inhibition of specific kinases, such as TAK1 (MAP3K7) and MAP4K2, while maintaining selectivity against other well-interrogated kinases like p38α (MAPK14) and ABL [1]. For instance, compounds in this series exhibited >100-fold selectivity for TAK1 over a panel of 100 kinases [2]. This contrasts with many pan-kinase inhibitors which suffer from off-target toxicity. The data demonstrates that the 2-phenyl substitution pattern is a critical determinant for achieving this selectivity profile, likely due to its occupancy of a unique hydrophobic pocket in the kinase ATP-binding site [1]. This built-in potential for selectivity is a major advantage over less tunable scaffolds like pyrazolopyrimidines, which often have broader, less controllable inhibition profiles.

Kinase Selectivity Window
Class-level inference
>100-fold selectivity for TAK1
Supports isoform-selective pathway probe development
Profiled against 100 kinases at 1 µM
Kinase Selectivity MAPK Pathway TAK1 p38α Drug Discovery

Physical Properties: Lipophilicity & Permeability

2-Phenyl-1H-pyrrolo[2,3-b]pyridine possesses a favorable physicochemical profile for drug discovery. Its calculated partition coefficient (XLogP3) is 3.0, which falls within the optimal range for oral bioavailability (Lipinski's Rule of 5 suggests XLogP < 5) [1]. The topological polar surface area (TPSA) is 28.7 Ų, which is below the threshold of 140 Ų, indicating good potential for membrane permeability [1]. In comparison, many common heterocyclic building blocks like unsubstituted indole (XLogP3: 2.1, TPSA: 28.7) have lower lipophilicity, while more complex polycyclic scaffolds can have XLogP3 values >5, leading to poor solubility and higher risk of off-target pharmacology [2]. The combination of the 7-azaindole core with a 2-phenyl group provides a strategic balance: the phenyl group increases lipophilicity to enhance membrane penetration, while the pyridine nitrogen maintains a favorable TPSA and provides a handle for further optimization.

Drug-like Profile
Calculated
XLogP3 3.0, TPSA 28.7 Ų
Balanced profile may support oral bioavailability optimization
Within Lipinski Rule of 5 guidelines
Physicochemical Properties Drug-likeness Lipophilicity ADME Medicinal Chemistry

Application Scenarios for 2-Phenyl-1H-pyrrolo[2,3-b]pyridine


Lead Optimization for FGFR-Driven Cancers

Procure 2-Phenyl-1H-pyrrolo[2,3-b]pyridine as a core scaffold to initiate a medicinal chemistry campaign targeting FGFR-dependent tumors. As demonstrated, optimized derivatives of this scaffold can achieve sub-nanomolar potency (IC50 = 2.10 nM) against FGFR1 in cellular assays [1]. The scaffold's synthetic tractability allows for rapid exploration of structure-activity relationships (SAR) around the 3-, 4-, and 5-positions to further improve potency, selectivity, and drug-like properties.

Next-Generation V600E-BRAF Inhibitors for Melanoma

Use 2-Phenyl-1H-pyrrolo[2,3-b]pyridine as a starting point to design novel V600E-BRAF inhibitors for the treatment of melanoma and other BRAF-mutant cancers. The data shows that derivatives based on this core can achieve IC50 values of 80-85 nM against V600E-BRAF, which is within 3-fold of the clinically approved drug vemurafenib [2]. This provides a strong foundation for a lead optimization program focused on improving potency, overcoming resistance mechanisms, and enhancing pharmacokinetic properties.

MAPK Pathway Probes & Chemical Biology Tools

Leverage the 2-Phenyl-1H-pyrrolo[2,3-b]pyridine scaffold to create potent and selective inhibitors of MAPK pathway kinases like TAK1 and MAP4K2 for use as chemical probes. The demonstrated ability of this core to yield compounds with >100-fold selectivity against a broad kinome panel [3] makes it an ideal choice for developing high-quality tool compounds to dissect complex signaling pathways, minimizing off-target effects and ensuring robust biological interpretation.

7-Azaindole-Focused Screening Libraries

Incorporate 2-Phenyl-1H-pyrrolo[2,3-b]pyridine as a key building block for generating a diverse, privileged-substructure-based screening library. Its balanced physicochemical properties (XLogP3 = 3.0, TPSA = 28.7 Ų) [4] and versatile reactivity at the 3-position [5] make it a superior core for creating compounds with high hit rates in phenotypic and target-based screens. The synthetic accessibility via modern cascade cross-coupling reactions [6] ensures that follow-up medicinal chemistry is efficient and scalable.

Application
Selection Property
Validation Focus
FGFR signaling pathway studies
Scaffold for FGFR-targeted probe design
FGFR1 inhibition assay context, SAR exploration
BRAF pathway research & melanoma cell models
BRAF inhibitor scaffold
V600E-BRAF kinase assay context
MAPK pathway inhibitor probes
Kinase selectivity profiling
TAK1/MAP4K2 selectivity review
Privileged scaffold screening libraries
Regiospecific reactivity & drug-like profile
Physicochemical property review, synthetic feasibility

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